molecular formula C23H23N3O5S B2697855 N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-27-8

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2697855
CAS No.: 1207062-27-8
M. Wt: 453.51
InChI Key: LKEJYHLUQHSGJE-MDZDMXLPSA-N
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Description

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound featuring a thiazole ring, a cinnamamide moiety, and a trimethoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the trimethoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Another compound that inhibits tubulin polymerization.

    Podophyllotoxin: Used for its anti-cancer properties.

    Trimetrexate: A dihydrofolate reductase inhibitor.

Uniqueness

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is unique due to its combination of a thiazole ring and a trimethoxyphenyl group, which provides a distinct mechanism of action and a broad spectrum of bioactivity .

This compound’s versatility and potential make it a significant subject of study in various fields of scientific research.

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJYHLUQHSGJE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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